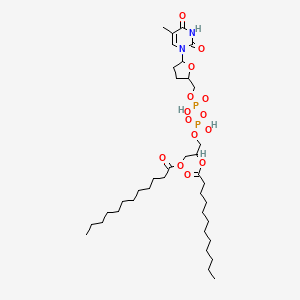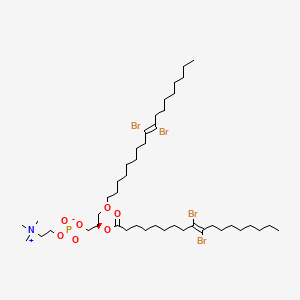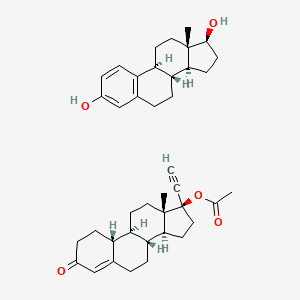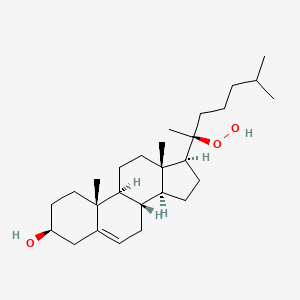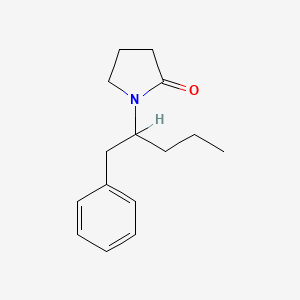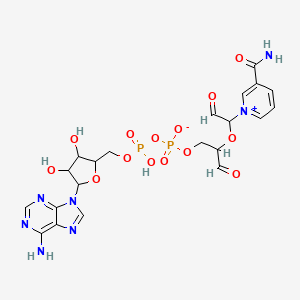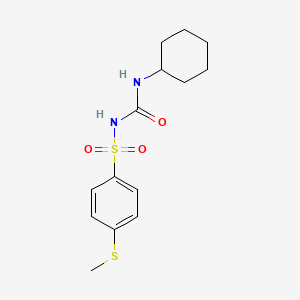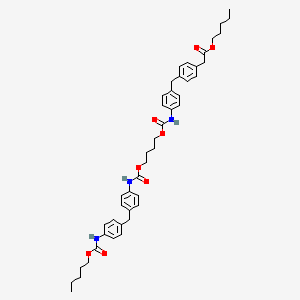
(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide is a member of isoquinolines.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide and its derivatives have been extensively studied in chemical synthesis. For instance, Khalturina et al. (2010) explored the direct heterocyclization of these compounds with 5-arylfuran-2,3-diones, leading to the formation of pyrrolidine diones. The crystalline and molecular structures of these compounds were determined through X-ray analysis, highlighting their potential in chemical synthesis and structural chemistry (Khalturina et al., 2010).
Analgesic and Anti-Inflammatory Properties
Several studies have investigated the analgesic and anti-inflammatory properties of derivatives of this compound. For example, Yusov et al. (2019) synthesized specific hydrochlorides of these compounds and found that they exhibited significant analgesic effects. These effects were comparable to those of sodium metamizole, a well-known pain reliever (Yusov et al., 2019).
Crystal Structure Analysis
The crystal structure of various derivatives has been a subject of interest. Polyakova et al. (2017) determined the crystal structure of a related compound, which provided insights into the molecular geometry and bonding characteristics. This type of research is crucial for understanding the chemical behavior and potential applications of these molecules (Polyakova et al., 2017).
Pharmaceutical Applications
The potential pharmaceutical applications of these compounds are highlighted by their analgesic and anti-inflammatory properties. Mikhailovskii et al. (2020) synthesized acetamides and tested their effects, finding that they showed promising analgesic effects in experimental models. This suggests potential therapeutic applications in pain management (Mikhailovskii et al., 2020).
Chemical Reactions and Products
Khalturina et al. (2009, 2010) explored the reactions of these compounds with various reagents, resulting in the formation of different chemical products. These studies are fundamental in expanding the chemical understanding and potential utility of these molecules in various industrial and pharmaceutical contexts (Khalturina et al., 2009); (Khalturina et al., 2010).
properties
Product Name |
(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide |
InChI |
InChI=1S/C14H18N2O/c1-14(2)9-10-6-4-5-7-11(10)12(16-14)8-13(17)15-3/h4-8,16H,9H2,1-3H3,(H,15,17)/b12-8+ |
InChI Key |
JOHLXSYQNOBEBL-XYOKQWHBSA-N |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C\C(=O)NC)/N1)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)NC)N1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



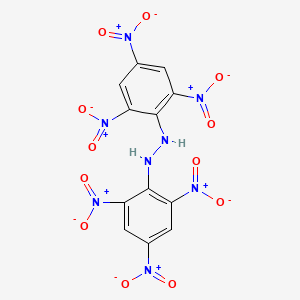
![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)
![N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)
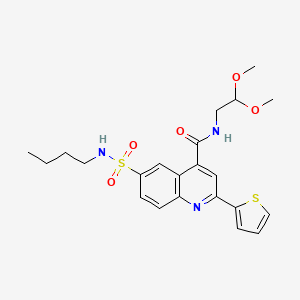
![6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester](/img/structure/B1228779.png)
